(Cyclobutylmethyl)hydrazine dihydrochloride

Catalog No.
S870018
CAS No.
1246748-00-4
M.F
C5H14Cl2N2
M. Wt
173.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Cyclobutylmethyl)hydrazine dihydrochloride

CAS Number

1246748-00-4

Product Name

(Cyclobutylmethyl)hydrazine dihydrochloride

IUPAC Name

cyclobutylmethylhydrazine;dihydrochloride

Molecular Formula

C5H14Cl2N2

Molecular Weight

173.08 g/mol

InChI

InChI=1S/C5H12N2.2ClH/c6-7-4-5-2-1-3-5;;/h5,7H,1-4,6H2;2*1H

InChI Key

DBRNHJWJRZRAMD-UHFFFAOYSA-N

SMILES

C1CC(C1)CNN.Cl.Cl

Canonical SMILES

C1CC(C1)CNN.Cl.Cl

(Cyclobutylmethyl)hydrazine dihydrochloride is a chemical compound characterized by its hydrazine functional group and cyclobutylmethyl substituent. Its chemical formula is C5H12N22HClC_5H_{12}N_2\cdot 2HCl, and it has a molecular weight of approximately 173.08 g/mol. This compound is typically encountered as a dihydrochloride salt, enhancing its stability and solubility in various solvents. The structure includes a cyclobutyl ring attached to a methyl group, which is further linked to a hydrazine moiety, providing unique properties that are relevant in various

Potential Applications in Medicinal Chemistry

The presence of the hydrazine functional group (N₂H₂) in CMH₂ suggests potential applications in medicinal chemistry. Hydrazines are known for their diverse biological activities, including:

  • Antimicrobial properties: Certain hydrazines exhibit activity against bacteria, fungi, and viruses []. The cyclobutyl and methyl substituents in CMH₂ might influence this activity, but specific research on CMH₂'s antimicrobial properties is lacking.
  • Anticancer properties: Some hydrazine derivatives have shown promise in cancer treatment []. The effect of CMH₂ on cancer cells remains unexplored.

However, it's important to note that hydrazines can also be toxic []. Further research is needed to determine if CMH₂ possesses any beneficial biological activities and to assess its potential toxicity.

Typical of hydrazines, including:

  • Redox Reactions: Like other hydrazines, it can undergo oxidation to form nitrogen gas and water. The general reaction can be represented as:
    C5H12N2+O2N2+H2O+other productsC_5H_{12}N_2+O_2\rightarrow N_2+H_2O+\text{other products}
  • Condensation Reactions: It can react with carbonyl compounds to form hydrazones or azines, which are important in organic synthesis.
  • Acid-Base Reactions: The compound exhibits basic properties and can form salts with acids, which is significant for its storage and handling.

The synthesis of (cyclobutylmethyl)hydrazine dihydrochloride typically involves the reaction of cyclobutylmethyl chloride with hydrazine hydrate in the presence of hydrochloric acid. The general procedure can be summarized as follows:

  • Preparation of Hydrazine: Hydrazine can be synthesized from ammonia and hydrogen peroxide using various methods.
  • Reaction: Cyclobutylmethyl chloride is added to an aqueous solution of hydrazine hydrate under acidic conditions.
  • Isolation: The product is precipitated as a dihydrochloride salt by adding hydrochloric acid.

This method ensures the formation of the desired compound while minimizing side reactions.

Unique Properties(Cyclobutylmethyl)hydrazine dihydrochlorideCyclobutyl ring + hydrazinePharmaceuticals, ResearchUnique cyclobutyl substituentHydrazineLinear N-N bondRocket propellantSimple structure, high reactivityMonomethylhydrazineMethyl group attachedRocket fuelHypergolic natureBenzylhydrazineBenzene ring attachedAntitumor researchAromatic stability

(Cyclobutylmethyl)hydrazine dihydrochloride stands out due to its unique cyclobutyl substituent, which may impart distinct steric and electronic properties compared to other hydrazines, potentially influencing its reactivity and biological activity. Further studies are warranted to explore these aspects comprehensively.

Similar compounds include:

  • Hydrazine (N2H4): A simpler hydrazine compound known for its use as a rocket propellant and in pharmaceuticals.
  • Monomethylhydrazine (C2H8N2): A derivative used as a hypergolic propellant.
  • Benzylhydrazine (C7H10N2): Known for its antitumor properties and applications in organic synthesis.

Comparison Table

CompoundStructure

Dates

Modify: 2023-08-16

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